molecular formula C8H18FO3P B12688862 Phosphorofluoridic acid, bis(2-methylporpyl) ester CAS No. 563-22-4

Phosphorofluoridic acid, bis(2-methylporpyl) ester

Cat. No.: B12688862
CAS No.: 563-22-4
M. Wt: 212.20 g/mol
InChI Key: WUSAGAYGKIFWTG-UHFFFAOYSA-N
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Description

Phosphorofluoridic acid, bis(2-methylpropyl) ester, also known as diisobutyl phosphorofluoridate, is an organophosphorus compound. It is a colorless liquid that is highly toxic and has been used in various chemical and biological applications. This compound is known for its ability to inhibit cholinesterase, making it a potent neurotoxin.

Chemical Reactions Analysis

Phosphorofluoridic acid, bis(2-methylpropyl) ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Phosphorofluoridic acid, bis(2-methylpropyl) ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphorofluoridate esters.

    Biology: Due to its cholinesterase inhibitory properties, it is used in studies related to neurotoxicity and enzyme inhibition.

    Medicine: It has been investigated for its potential use in developing treatments for conditions involving cholinesterase dysfunction.

    Industry: This compound is used in the production of pesticides and other agrochemicals.

Mechanism of Action

The primary mechanism of action of phosphorofluoridic acid, bis(2-methylpropyl) ester involves the inhibition of cholinesterase enzymes. It binds to the active site of the enzyme, preventing the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of muscles, glands, and central nervous system neurons, which can lead to various toxic effects .

Comparison with Similar Compounds

Phosphorofluoridic acid, bis(2-methylpropyl) ester is similar to other organophosphorus compounds such as diisopropyl fluorophosphate and sarin. it is unique in its specific ester structure, which influences its reactivity and toxicity. Similar compounds include:

Phosphorofluoridic acid, bis(2-methylpropyl) ester stands out due to its specific ester configuration, which can affect its interaction with biological targets and its overall stability.

Properties

CAS No.

563-22-4

Molecular Formula

C8H18FO3P

Molecular Weight

212.20 g/mol

IUPAC Name

1-[fluoro(2-methylpropoxy)phosphoryl]oxy-2-methylpropane

InChI

InChI=1S/C8H18FO3P/c1-7(2)5-11-13(9,10)12-6-8(3)4/h7-8H,5-6H2,1-4H3

InChI Key

WUSAGAYGKIFWTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)COP(=O)(OCC(C)C)F

Origin of Product

United States

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